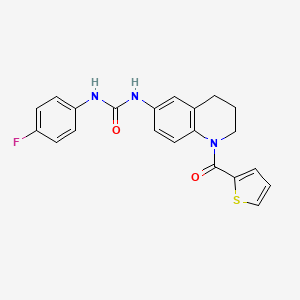
1-(4-Fluorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Fluorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea” is a chemical compound with the molecular formula C21H18FN3O2S . It’s a complex organic molecule that likely has applications in research or industry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiophene derivatives are often synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Thiophene derivatives are known to participate in a variety of chemical reactions .科学的研究の応用
Synthesis and Biological Evaluation
Novel Urea and Bis-urea Derivatives Synthesis : A study by Perković et al. (2016) describes the synthesis of novel compounds with urea or bis-urea functionalities, which were evaluated for antiproliferative activity against cancer cell lines. The most active compounds showed significant selectivity and activity against breast carcinoma cells, highlighting their potential as leads in developing cancer therapies. Their antioxidant activity and antimicrobial effects were also assessed, with some compounds showing strong activity in these areas as well (Perković et al., 2016).
Chemical Synthesis Techniques
Facile Synthesis of Quinoline Derivatives : Research by Elkholy and Morsy (2006) explored the synthesis of tetrahydroquinoline derivatives, demonstrating the reactivity of specific compounds towards various agents. This study contributes to the understanding of chemical synthesis techniques that could be applied to the production of structurally similar compounds (Elkholy & Morsy, 2006).
Novel Chemosensors Development
Selective Recognition of Pd2+ Ions : A 2020 study by Shally et al. introduced novel chemosensors for the selective identification of Pd2+ ions, which are highly toxic. These sensors exhibit fluorescence turn-off performances in methanol, showcasing an application in environmental monitoring and the potential for further development of chemosensors based on quinoline derivatives (Shally et al., 2020).
Advanced Medicinal Chemistry Applications
Acetylcholinesterase Inhibitors : Vidaluc et al. (1995) synthesized a series of aryl(thio)ureas with antiacetylcholinesterase activity, aiming to optimize the spacer length for efficient interaction with enzyme binding sites. This research demonstrates the potential therapeutic applications of urea derivatives in treating diseases related to acetylcholinesterase malfunction, such as Alzheimer's (Vidaluc et al., 1995).
特性
IUPAC Name |
1-(4-fluorophenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c22-15-5-7-16(8-6-15)23-21(27)24-17-9-10-18-14(13-17)3-1-11-25(18)20(26)19-4-2-12-28-19/h2,4-10,12-13H,1,3,11H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGBJIDBJNJODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol](/img/structure/B2682579.png)
![5-chloro-3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2682581.png)
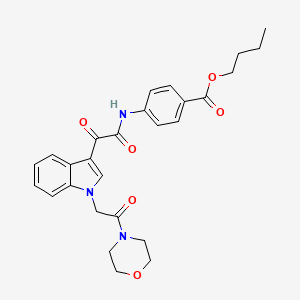
![N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2682584.png)

![(2-Methoxypyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2682586.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2682588.png)
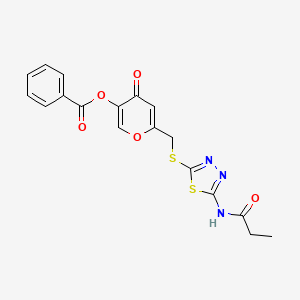
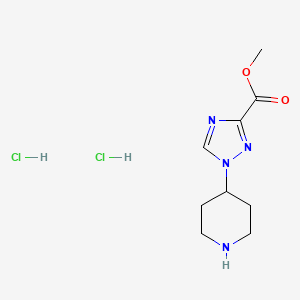
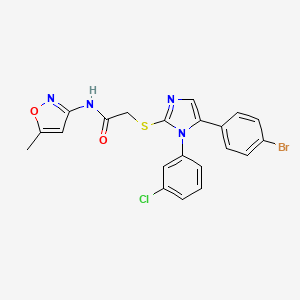
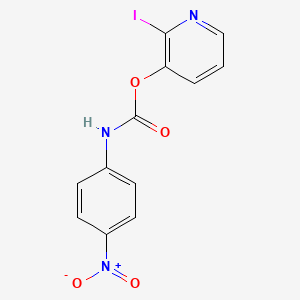
![2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride](/img/no-structure.png)
![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetamide](/img/structure/B2682600.png)
![5-Oxaspiro[3.4]oct-7-ene](/img/structure/B2682602.png)